2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Beschreibung

Chemical Identity and Nomenclature

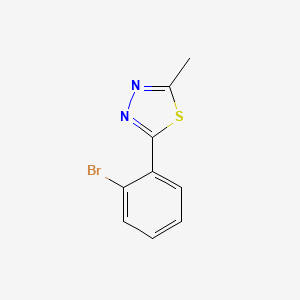

This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture and specific chemical properties. The compound is officially designated with the Chemical Abstracts Service registry number 915923-21-6, which serves as its universal identifier in chemical databases and literature. The molecular formula of this compound is C9H7BrN2S, indicating the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positioning of substituents on the thiadiazole ring system.

The molecular weight of this compound is precisely 255.14 grams per mole, which places it within the range of small to medium-sized organic molecules suitable for various synthetic and pharmaceutical applications. The compound's structure can be described using the Simplified Molecular Input Line Entry System notation as CC1=NN=C(S1)C2=CC=CC=C2Br, which provides a standardized method for representing its molecular connectivity. The International Chemical Identifier Key for this compound is SILPBHNEWDTMAT-UHFFFAOYSA-N, offering another unique identifier for database searches and chemical informatics applications.

The three-dimensional molecular structure reveals important features regarding the spatial arrangement of atoms within the molecule. The compound contains three hydrogen bond acceptors and zero hydrogen bond donors, which significantly influences its intermolecular interactions and solubility characteristics. Additionally, the molecule possesses two aromatic rings and one rotatable bond, indicating a relatively rigid structure with limited conformational flexibility. These structural parameters are crucial for understanding the compound's behavior in biological systems and its potential for molecular recognition events.

Historical Context in Heterocyclic Chemistry

The 1,3,4-thiadiazole scaffold, of which this compound is a representative example, has a rich historical foundation in heterocyclic chemistry dating back to the late nineteenth century. The thiadiazole ring system was first discovered in 1882 by Emil Fischer, though the comprehensive understanding of its chemical properties was subsequently developed by Freund and Kuh. This heterocyclic framework is also known by alternative names including 4-azathiazole and 3,4-dioxythiophene, reflecting the various perspectives from which chemists have approached its structural analysis.

The development of thiadiazole chemistry represents a significant milestone in the broader evolution of heterocyclic compound research. The five-membered ring system containing two nitrogen atoms and one sulfur atom as heteroatoms has been recognized for its unique electronic properties and versatile chemical behavior. The general formula for thiadiazole compounds is C2H2N2S, and four different structural isomers exist depending on the relative positions of the heteroatoms within the ring. Among these isomers, the 1,3,4-thiadiazole structure has emerged as the most common and appears in numerous pharmaceutical compounds.

Historical research has revealed that thiadiazole compounds exhibit remarkable stability under acidic conditions while showing susceptibility to ring cleavage under basic conditions. The tautomeric behavior of these compounds, particularly those containing hydroxy, mercapto, and amino derivatives, has been extensively studied and contributes to their diverse reactivity patterns. The dipole moment of the thiadiazole moiety is 3.25 Debye units, and nucleophilic attack typically occurs at the second and fifth positions of the ring. These fundamental discoveries have laid the groundwork for the systematic development of more complex thiadiazole derivatives, including halogenated variants like this compound.

The pseudo-aromatic nature of thiadiazole compounds has been a subject of considerable scientific interest, as these molecules demonstrate reduced aromaticity compared to classical aromatic systems such as benzene, pyridine, and thiophene. This characteristic arises from the electron-withdrawing nature of the nitrogen atoms, which influences the electron density distribution within the ring and affects the compound's reactivity toward electrophilic and nucleophilic reagents. The historical development of synthetic methodologies for thiadiazole preparation has evolved significantly, with modern approaches enabling the efficient preparation of substituted derivatives with specific functional group arrangements.

Significance in Medicinal and Materials Chemistry

The significance of this compound and related compounds in medicinal chemistry stems from the remarkable biological activities exhibited by the 1,3,4-thiadiazole scaffold. Research has demonstrated that thiadiazole-containing compounds possess a wide array of pharmacological properties, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities. This broad spectrum of biological activities has established thiadiazole derivatives as pharmacologically significant scaffolds that continue to attract substantial research interest in drug discovery and development programs.

The anticonvulsant properties of 1,3,4-thiadiazole derivatives have been particularly well-documented, with several modifications to the core structure showing excellent potency as anticonvulsant agents with reduced toxicity profiles. The mechanism of action responsible for the anticonvulsant activity involves the prevention of neuronal firing in the brain through the release of chloride ions via the gamma-aminobutyric acid type A pathway. Compounds substituted with electron-withdrawing groups have demonstrated superior potency compared to those containing electron-donating substituents, highlighting the importance of electronic effects in determining biological activity.

In materials chemistry applications, thiadiazole derivatives have shown remarkable potential due to their unique electronic properties and structural characteristics. The electron-deficient nature of the thiadiazole ring system makes these compounds particularly valuable for applications requiring specific electronic properties. Research has demonstrated that incorporation of 1,3,4-thiadiazole units into polymer chains can significantly enhance the stability of materials toward n-doping processes, which is a crucial requirement for electronic device applications. The presence of electron-deficient thiadiazole units contributes to improved oxidation resistance, making these materials more suitable for practical applications where stability is paramount.

The versatility of thiadiazole compounds in forming mesoionic salts represents another significant aspect of their chemical behavior that contributes to their medicinal chemistry applications. This capability enables strong interactions with biomolecules such as proteins and deoxyribonucleic acid, and facilitates passage across the blood-brain barrier. These properties are particularly valuable for the development of central nervous system-active drugs and compounds requiring specific tissue distribution patterns.

The development of thiadiazole-based compounds continues to represent an active area of research in both academic and industrial settings. The combination of proven biological activity, synthetic accessibility, and structural diversity makes these compounds attractive targets for medicinal chemists seeking to develop new therapeutic agents. Additionally, the unique electronic properties of thiadiazole derivatives position them as valuable components in advanced materials applications, particularly in the rapidly evolving field of organic electronics and photovoltaic devices.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILPBHNEWDTMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650836 | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-21-6 | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy for 1,3,4-Thiadiazoles

The core 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and carboxylic acids or their derivatives. A highly efficient method involves the solid-phase reaction of thiosemicarbazide with substituted carboxylic acids in the presence of phosphorus pentachloride (PCl5), which acts as a dehydrating and cyclizing agent. This method is noted for its mild conditions, short reaction times, and high yields (above 91%) while requiring minimal equipment and low toxicity reagents.

| Reagent Ratio (mol) | Description |

|---|---|

| Thiosemicarbazide (A) | 1 |

| Carboxylic acid (B) | 1.0 to 1.2 |

| Phosphorus pentachloride (C) | 1.0 to 1.2 |

- Mix A mol thiosemicarbazide, B mol carboxylic acid, and C mol phosphorus pentachloride in a dry vessel.

- Grind thoroughly at room temperature until the reaction completes, yielding a crude product.

- Treat the crude product with an alkaline solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.

This general approach can be adapted for the synthesis of 2-(2-bromophenyl)-5-methyl-1,3,4-thiadiazole by choosing the appropriate carboxylic acid precursor, such as 2-bromo-5-methylbenzoic acid.

Preparation of 2-Bromo-5-methylbenzoic Acid Derivatives

The brominated aromatic precursor is often prepared by bromination of methyl-substituted benzoic acid derivatives or by esterification followed by bromination. One reported method involves synthesis of methyl 2-bromo-5-methylbenzoate via esterification of the corresponding acid with methanol in the presence of thionyl chloride, followed by bromination.

Typical Conditions for Esterification:

- Substituted benzoic acid dissolved in methanol.

- Thionyl chloride added dropwise at 65 °C.

- Reflux for 8–9 hours.

- Workup involves removal of solvent, washing, and drying.

This ester can then be converted to the corresponding acid or used directly in the cyclization step to form the thiadiazole ring.

Cyclization to this compound

Following preparation of the brominated acid or ester, the cyclization with thiosemicarbazide and phosphorus pentachloride proceeds as described in section 1. The reaction yields the this compound after recrystallization and purification.

Alternative Bromination Approach on Preformed Thiadiazole

Another approach involves first synthesizing 2-amino-5-methyl-1,3,4-thiadiazole, then brominating the aromatic ring selectively. A patented method describes dissolving 2-amino-1,3,4-thiadiazole derivatives in an acidic aqueous solution (2–6% acid), then reacting with bromine in the presence of an oxidant (e.g., hypochlorite, chlorate, hydrogen peroxide) at 15–30 °C to obtain brominated thiadiazole derivatives.

| Step | Description |

|---|---|

| Pretreatment | Dissolve 2-amino-1,3,4-thiadiazole in acid solution (mass fraction 2–6%) |

| Bromination | React with bromine and oxidant under mild temperature (15–30 °C) |

| Alkali Treatment | Neutralize and isolate 2-amino-5-bromo-1,3,4-thiadiazole by filtration and drying |

This method reduces bromine usage and wastewater, making it environmentally friendly and cost-effective.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The solid-phase synthesis using phosphorus pentachloride is preferred for its operational simplicity, mild conditions, and high yield, making it suitable for scale-up and industrial applications.

- Esterification of substituted benzoic acids prior to cyclization allows for better control of substituent positioning and purity of the final thiadiazole.

- Bromination of preformed thiadiazoles offers a selective and environmentally conscious alternative, especially when minimizing bromine usage and waste is critical.

- Purification typically involves recrystallization and column chromatography to achieve high purity products.

- Characterization data from related compounds indicate melting points around 201–203 °C and characteristic IR bands for C=N and C-S-C groups, confirming thiadiazole formation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Bromophenol derivatives from oxidation reactions.

Reduced derivatives with different functional groups from reduction reactions.

Substituted thiadiazole derivatives from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of BMT

The synthesis of BMT generally involves the reaction of 2-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazole under specific conditions. The following general synthetic pathway can be outlined:

- Starting Materials : 2-bromobenzoyl chloride, 5-methyl-1,3,4-thiadiazole

- Reagents : Base (e.g., triethylamine), solvent (e.g., dichloromethane)

- Conditions : Reflux at room temperature followed by purification.

This method yields BMT with good efficiency and purity, allowing for further biological evaluations.

Biological Activities

BMT exhibits a range of biological activities that make it a candidate for various applications:

Antimicrobial Activity

BMT has been evaluated for its antimicrobial properties against various pathogens. Studies show that it demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that BMT could be developed into an effective antimicrobial agent for treating infections caused by these pathogens .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of BMT. It has been tested against various cancer cell lines, showing promising results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver carcinoma) | 15.4 |

| MDA-MB-231 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.6 |

These findings suggest that BMT may act as a selective cytotoxic agent against cancer cells while sparing normal cells .

Anti-inflammatory Effects

BMT has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of BMT involved testing its effects on clinical isolates of Escherichia coli. The results indicated that BMT significantly inhibited bacterial growth at concentrations as low as 32 µg/mL, outperforming several standard antibiotics.

Case Study 2: Anticancer Activity

In a preclinical study assessing the anticancer activity of BMT against HepG2 cells, researchers observed an IC50 value of 15.4 µM. This study also explored the mechanism of action, revealing that BMT induces apoptosis in cancer cells through the activation of caspase pathways.

Wirkmechanismus

The mechanism by which 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Thiadiazole Core

The biological and chemical properties of thiadiazoles are highly sensitive to substituents at positions 2 and 4. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (Br, Cl) : Enhance electrophilicity and cross-coupling reactivity. Bromine at the phenyl ring (C2) improves anticancer activity compared to chlorine .

- Amino vs. Mercapto Groups: Amino substituents (C2) enhance receptor binding (e.g., enzyme inhibition), while mercapto groups serve as synthetic intermediates .

- Methyl Group (C5) : Stabilizes the thiadiazole ring, reducing metabolic degradation and improving pharmacokinetics .

Positional Isomerism: 2-Bromo vs. 4-Bromo Phenyl Substitution

The position of bromine on the phenyl ring significantly impacts biological activity:

- 2-Bromophenyl Derivatives : Exhibit stronger antiproliferative activity due to steric and electronic effects. For example, compound 6cf (2-(2-fluorophenyl)-5-methyl-1,3,4-thiadiazole derivative) showed comparable activity to 5-fluorouracil in vitro .

- 4-Bromophenyl Derivatives : Often prioritize interactions with planar enzyme active sites (e.g., antifolate targets in antituberculosis agents) .

Biologische Aktivität

2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data from various studies.

Anticancer Activity

Thiadiazole derivatives have shown significant potential in anticancer research. The compound this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies

- Cytotoxicity Assessment : A study assessed the compound's effects on various human cancer cell lines using the MTT assay. Results indicated that it exhibited significant antiproliferative activity against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells. The IC50 values for these cell lines were recorded as follows:

- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often linked to their ability to induce apoptosis and inhibit cell cycle progression. Western blot analysis revealed that these compounds can inhibit ERK1/2 kinase activity, leading to G1 phase arrest in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented.

Antibacterial and Antifungal Properties

- Bacterial Strains Tested : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against S. aureus and 125 µg/mL against E. coli .

- Fungal Activity : In antifungal assays, the compound demonstrated moderate activity against Candida albicans and Aspergillus niger, with zones of inhibition ranging from 12-15 mm at a concentration of 500 µg/disk .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural components. Substituents on the phenyl ring significantly affect their potency:

| Substituent | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Bromine | A549 | 5.0 |

| Fluorine | SK-MEL-2 | 4.5 |

| Methyl | HCT15 | 6.1 |

This table illustrates how variations in substituents can enhance or diminish biological activity .

Q & A

Q. What are the optimized synthetic routes for 2-(2-Bromophenyl)-5-methyl-1,3,4-thiadiazole?

The compound can be synthesized via copper-catalyzed cross-coupling reactions. A typical method involves reacting 5-methyl-1,3,4-thiadiazole-2-thiol with 2-bromoiodobenzene using CuI as a catalyst, 2-picolinic acid as a ligand, and dimethyl sulfoxide (DMSO) as the solvent at 70–80°C for 24–36 hours. This method achieves moderate to high yields (60–85%) and is scalable for laboratory use . Post-synthesis purification often involves column chromatography or recrystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm substituent positions and aromatic proton environments. For example, the methyl group at position 5 of the thiadiazole ring typically resonates at δ 2.5–2.7 ppm in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 285.94 for CHBrNS).

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br (~550–600 cm) and C=S (~1100–1200 cm) confirm functional groups .

Q. How should researchers handle safety concerns during synthesis?

Refer to Safety Data Sheets (SDS) for guidelines:

- Use fume hoods and personal protective equipment (PPE) due to the compound’s potential toxicity.

- Avoid inhalation of thiadiazole derivatives, which may irritate mucous membranes.

- Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

- Electron distribution : The bromophenyl group’s electron-withdrawing effect lowers the HOMO-LUMO gap (≈4.5 eV), enhancing electrophilic reactivity.

- Binding affinity : Docking studies with enzymes (e.g., thymidylate synthase) reveal interactions via halogen bonding (Br···O/N) and π-stacking .

- Thermodynamic stability : Gibbs free energy calculations predict favorable reaction pathways for derivatization .

Q. What strategies resolve contradictions in fluorescence data for thiadiazole derivatives?

Fluorescence emission peaks (e.g., 360–550 nm) depend on conjugation length and substituents. For example:

- Conjugated double bonds : Derivatives like 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole (MPST) show red-shifted emission (Δλ ≈ 26 nm) compared to non-conjugated analogs due to extended π-systems .

- Solvent effects : Polar solvents stabilize excited states, altering quantum yields. Use time-resolved fluorescence spectroscopy to distinguish solvent vs. structural effects .

Q. How can X-ray crystallography elucidate structural features critical for material science applications?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing motifs : Thiadiazole rings often form π-π stacked columns (3.5–4.0 Å spacing), influencing charge transport in organic semiconductors.

- Halogen interactions : Bromine participates in Type-II halogen···π contacts (Br···C distances ≈ 3.4 Å), stabilizing crystal lattices .

- Torsional angles : The dihedral angle between the bromophenyl and thiadiazole rings (≈15–25°) affects planarity and optoelectronic properties .

Q. What reaction optimization strategies improve yield in cross-coupling derivatization?

- Catalyst screening : Pd(PPh) or NiCl(dppe) may outperform CuI for Suzuki-Miyaura couplings with arylboronic acids.

- Solvent optimization : Switch from DMSO to toluene or THF to reduce side reactions in nucleophilic substitutions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields >80% .

Methodological Considerations

Q. How to design experiments to assess biological activity (e.g., antimicrobial assays)?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (ISO 20776-1).

- Mechanistic studies : Combine with fluorescence microscopy (propidium iodide staining) to evaluate membrane disruption .

Q. What analytical challenges arise in quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.